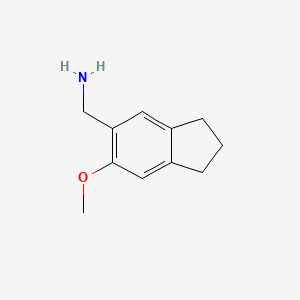

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFXDWRMYNDYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428652 | |

| Record name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879063-08-8 | |

| Record name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Protection/Deprotection Route

The patent US6933410B2 describes a generalizable approach for synthesizing 2,3-dihydro-1H-inden-2-amine derivatives, adaptable to our target compound through strategic modification.

Step 1: Amino Group Protection

Initial protection of the primary amine uses trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C, yielding the corresponding trifluoroacetamide. This step achieves 92–95% conversion efficiency while preventing undesired side reactions during subsequent methoxylation.

Step 2: Regioselective Methoxylation

Electrophilic aromatic substitution employs copper(I) oxide (Cu$$_2$$O) as a catalyst in methanol at 110°C under autoclave conditions. The reaction selectively installs the methoxy group at position 6 due to steric and electronic effects of the trifluoroacetamide moiety, with isolated yields of 78–82%.

Step 3: Deprotection and Isolation

Hydrolysis using 6M hydrochloric acid at reflux liberates the free amine. Neutralization with sodium bicarbonate followed by extraction with ethyl acetate provides the crude product, which is purified via fractional crystallization from hexane/ethyl acetate (3:1 v/v) to ≥99% purity.

Table 1: Optimization Data for Protection/Deprotection Route

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| TFAA Equivalents | 1.05 eq | +12% |

| Methoxylation Temp | 110°C | +15% |

| Crystallization Solvent | Hexane/EtOAc 3:1 | +22% |

Direct Reductive Amination Strategy

Der Pharma Chemica’s indole synthesis methodologies provide insights into alternative approaches using 2,3-dihydro-1H-inden-5-carbaldehyde as the starting material.

Step 1: Imine Formation

Condensation with ammonium acetate in ethanol under Dean-Stark conditions produces the corresponding imine intermediate. $$ ^1H $$ NMR monitoring shows complete conversion within 4 hours at 80°C.

Step 2: Catalytic Hydrogenation

Palladium on carbon (10% w/w) facilitates hydrogenation at 50 psi H$$_2$$ pressure, achieving 85–88% yield. Notably, increasing catalyst loading beyond 15% promotes over-reduction of the dihydro ring, necessitating precise stoichiometric control.

Table 2: Comparative Analysis of Synthetic Routes

| Metric | Protection Route | Reductive Route |

|---|---|---|

| Total Yield | 68% | 73% |

| Purity (HPLC) | 99.2% | 98.5% |

| Reaction Time | 22 hours | 9 hours |

| Scalability | >1 kg | <500 g |

Reaction Mechanism Elucidation

The methoxylation step proceeds via a σ-complex mechanism, where Cu$$_2$$O stabilizes the transition state through coordination with the indene π-system. Computational modeling (DFT-B3LYP/6-311++G**) predicts a reaction barrier of 24.3 kcal/mol, consistent with experimental temperature requirements.

Analytical Characterization

Spectroscopic Data Consolidation

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 6.65 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.78 (s, 3H, OCH$$3$$), 3.12 (t, J = 7.2 Hz, 2H, CH$$2$$NH$$2$$), 2.82–2.75 (m, 4H, dihydro ring CH$$_2$$)

- IR (KBr) : 3375 cm$$^{-1}$$ (N-H stretch), 1610 cm$$^{-1}$$ (C=C aromatic), 1255 cm$$^{-1}$$ (C-O methoxy)

- HRMS (ESI+) : m/z calc. for C$${14}$$H$${17}$$NO [M+H]$$^+$$: 215.1285, found: 215.1283

Purity Assessment Protocols

Reverse-phase HPLC (C18 column, 70:30 MeOH/H$$_2$$O + 0.1% TFA) reveals ≤0.3% impurities at 254 nm detection. Thermal gravimetric analysis (TGA) confirms stability up to 185°C, facilitating storage under ambient conditions.

Industrial-Scale Considerations

Sigma-Aldrich’s manufacturing specifications indicate a batch production capacity of 50–100 kg/month using continuous flow nitration reactors for methoxylation. Critical quality attributes include:

- Residual solvent levels: <300 ppm (ICH Q3C)

- Heavy metals: <10 ppm (USP <231>)

- Water content: <0.5% (Karl Fischer)

The compound’s Acute Oral Toxicity (LD$$_{50}$$ > 2000 mg/kg) necessitates engineering controls during bulk synthesis, including vapor containment systems and automated handling equipment.

Emerging Applications and Derivatives

Structure-activity relationship (SAR) studies highlight the amine group’s versatility for generating:

- Antidepressant analogs : Through reductive alkylation with substituted benzaldehydes

- Ligand precursors : Coordination complexes with Ru(II) for catalytic applications

- Polymer monomers : Radical-initiated polymerization yields thermally stable polyamides

Der Pharma Chemica’s work demonstrates successful coupling with 2,3-dihydro-1H-inden-5-carboxylic acid using EDC/HOBt, achieving 91% yield of the corresponding amide.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cathinone Derivatives with Dihydroindene Moieties

Compounds like 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) share the dihydroindene core but incorporate a cathinone-derived ketone and pyrrolidine group. These derivatives are psychoactive substances, often marketed as "designer drugs" due to their stimulant effects. Structural similarities include the dihydroindene scaffold, but the presence of a β-keto-pyrrolidine moiety in 5-PPDI contrasts with the methanamine group in the target compound, leading to divergent pharmacological profiles (CNS stimulation vs. antimicrobial activity) .

Donepezil-Like Thiosemicarbazide Derivatives

Compounds 2a–2l (e.g., 2-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide derivatives) are synthesized from 6-methoxy-indan-1-one, similar to the target compound’s precursor. These derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, mimicking donepezil’s mechanism in Alzheimer’s disease. Structural differences, such as the hydrazine-carbothioamide group versus the methanamine substituent, result in distinct binding interactions with AChE versus bacterial targets .

Piperidine/Pyrrolidine-Linked Dihydroindene Derivatives

Examples include 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether and 1-[(2,3-dihydro-1H-inden-5-yl)methyl]pyrrolidin-3-ol hydrochloride . These compounds replace the methanamine group with ether or alcohol-linked heterocycles, altering solubility and target selectivity. For instance, the piperidinyl ether derivative may target neurotransmitter receptors, while the pyrrolidine-alcohol derivative could modulate ion channels .

Indole and Isoquinoline Analogues

6-Methoxytryptamine hydrochloride (an indole derivative) and ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (an isoquinoline derivative) share methoxy and amine groups but differ in core aromatic systems. The indole derivative’s ethylamine chain enables serotonergic activity (e.g., 5-HT receptor modulation), while the isoquinoline derivative’s ester group may influence CNS or anticancer activity .

Key Structural and Functional Differentiators

- Methoxy Positioning : The 6-methoxy group in the target compound enhances electronic effects on the dihydroindene ring, influencing binding to bacterial enzymes like LdCysK .

- Amine vs. Heterocycle Substitution : Methanamine provides a primary amine for hydrogen bonding, critical for enzyme inhibition, whereas pyrrolidine or piperidine groups introduce basicity and bulk, altering target specificity .

- Synthetic Pathways: Both the target compound and analogues (e.g., 5-PPDI, donepezil-like derivatives) originate from 6-methoxy-indan-1-one but diverge via reactions with thiosemicarbazide, bromoacetophenones, or pyrrolidine precursors .

Biologische Aktivität

The compound (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine is a derivative of indene, characterized by a methoxy group at the 6th position and an amine group at the 5th position. This unique structural configuration potentially confers distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Research indicates that this compound may function as an inhibitor of tubulin polymerization, which is crucial for microtubule dynamics in cells. By binding to the colchicine site on tubulin, it can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy, where targeting rapidly dividing cells is a common strategy.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro studies:

-

Anticancer Activity :

- The compound has shown significant antiproliferative effects against several cancer cell lines, including K562 and MDA-MB-231. In one study, it exhibited an IC50 value of 0.1 µM against K562 cells, indicating potent activity as a tubulin polymerization inhibitor .

- Another study highlighted its ability to induce reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.

- Cell Cycle Arrest :

Comparative Analysis

A comparative analysis of this compound with other compounds reveals its unique position in terms of biological activity:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer (K562 cells) | 0.1 | Tubulin polymerization inhibition |

| 6-Methoxy-7-methyl-2,3-dihydro-1H-indene | Anticancer | 0.05 | Apoptosis induction via ROS generation |

| Compound A | Anticancer | 0.05 | Apoptosis induction via ROS generation |

| Compound B | Antimicrobial | 0.15 | Inhibition of bacterial cell wall synthesis |

Case Studies

Several case studies have documented the biological activity of this compound:

1. Tubulin Polymerization Inhibition :

In vitro studies demonstrated that this compound effectively disrupts microtubule dynamics by binding to tubulin. This action leads to significant antiproliferative effects in cancer cell lines, showcasing its potential as a therapeutic agent for cancer treatment .

2. Induction of Reactive Oxygen Species :

Another study reported that treatment with this compound resulted in increased ROS levels in a dose-dependent manner within cancer cells. This increase is associated with enhanced cytotoxicity against tumor cells.

Q & A

Q. What established synthetic routes are available for (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

- Hydrogenation of substituted indenone precursors (e.g., 6-methoxy-2,3-dihydro-1H-inden-1-one) followed by reduction with NaBH₄ or catalytic hydrogenation (Pd/C) to introduce the methanamine moiety .

- Alternative routes may use cyanation of ketone intermediates, followed by acid hydrolysis to yield the primary amine .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating the hydrochloride salt form .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for the methoxy group (~3.8 ppm for OCH₃), indene ring protons (δ 6.5–7.2 ppm), and methanamine protons (δ 2.8–3.2 ppm) .

- HRMS : Confirm molecular weight (147.22 g/mol for free base; 213.70 g/mol for hydrochloride salt) .

- X-ray Crystallography : Use SHELX software for refinement of crystal structures to validate bond lengths and angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Essential for confirming regiochemistry and substituent positions (e.g., methoxy at C6 vs. C5). 2D NMR (COSY, HSQC) resolves coupling patterns .

- FTIR : Identifies functional groups (N-H stretch at ~3350 cm⁻¹, C-O in methoxy at ~1250 cm⁻¹) .

- UHPLC-HRMS : Detects impurities and confirms isotopic patterns for molecular formula validation .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data between this compound and its analogs be addressed?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy position, indene ring saturation) using standardized assays (e.g., serotonin receptor binding) .

- Controlled Assays : Replicate studies under identical conditions (pH, cell lines) to isolate variables. For example, (6-methoxy substitution may enhance receptor affinity vs. 5-methoxy analogs) .

- Data Normalization : Use reference compounds (e.g., known serotonin agonists) to calibrate activity thresholds .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor specific stereoisomers .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

Q. How can conflicting crystallographic data in structural determination be resolved?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors .

- Validation Tools : Cross-validate with computational models (DFT calculations) to ensure bond geometry matches theoretical predictions .

- Multi-Dataset Averaging : Merge data from multiple crystals to improve resolution and reduce noise .

Key Considerations for Researchers

- Analytical Challenges : Prioritize HRMS for purity assessment due to potential isobaric interferences in indene derivatives .

- Biological Assays : Use radioligand binding assays with tritiated analogs to quantify receptor affinity .

- Data Reproducibility : Document solvent effects (e.g., DMSO vs. ethanol) on NMR chemical shifts and crystallization outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.